Cyperine

Descripción general

Descripción

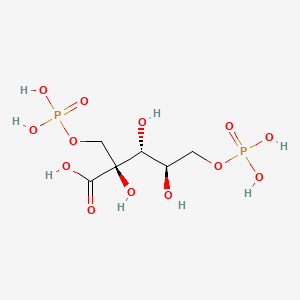

La ciperina es una fitoxina natural de éter difenílico producida por varios patógenos vegetales fúngicos. Es conocida por su capacidad para inhibir la protoporfirinógeno oxidasa, una enzima clave en la síntesis de porfirina

Aplicaciones Científicas De Investigación

La ciperina tiene varias aplicaciones de investigación científica, que incluyen:

Medicina: Se está investigando para explorar las posibles aplicaciones terapéuticas de la ciperina y sus derivados.

Mecanismo De Acción

La ciperina ejerce sus efectos inhibiendo la protoporfirinógeno oxidasa, una enzima involucrada en la síntesis de porfirina . Esta inhibición interrumpe la producción de moléculas esenciales, lo que lleva a la pérdida de integridad de la membrana y la muerte celular. Los objetivos moleculares y las vías involucradas incluyen la unión de la ciperina al sitio activo de la enzima, lo que evita la actividad catalítica normal de la enzima .

Safety and Hazards

Direcciones Futuras

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La ciperina se sintetiza típicamente a través de los procesos metabólicos de ciertos hongos, como Ascochyta cypericola, Phoma sorghina y Preussia fleischhakii . Las rutas sintéticas específicas y las condiciones de reacción para la producción industrial no están bien documentadas en la literatura. Se sabe que estos hongos producen ciperina como metabolito secundario bajo condiciones de crecimiento específicas.

Métodos de Producción Industrial

La producción industrial de ciperina implica el cultivo de los hongos mencionados en ambientes controlados. Los hongos se cultivan en medios ricos en nutrientes, y la ciperina se extrae del caldo de cultivo utilizando diversas técnicas de purificación. Los métodos y condiciones exactos para la producción a gran escala son propietarios y pueden variar entre los fabricantes.

Análisis De Reacciones Químicas

Tipos de Reacciones

La ciperina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La ciperina se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la ciperina en sus formas reducidas.

Sustitución: La ciperina puede sufrir reacciones de sustitución, donde uno o más de sus grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.

Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.

Reactivos de sustitución: Como los halógenos o los agentes alquilantes.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de la ciperina puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas de ciperina.

Comparación Con Compuestos Similares

La ciperina es estructuralmente similar a otros compuestos de éter difenílico, como:

Acifluorfen: Un herbicida de éter difenílico que inhibe la protoporfirinógeno oxidasa.

Oxifluorfen: Otro herbicida de éter difenílico con efectos inhibitorios similares sobre la protoporfirinógeno oxidasa.

A pesar de estas similitudes, la ciperina es única en su capacidad para causar una interrupción independiente de la luz de la integridad de la membrana, lo que la distingue de otros compuestos de éter difenílico .

Propiedades

IUPAC Name |

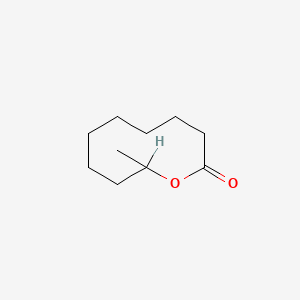

2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9-4-11(16)7-13(5-9)19-15-10(2)6-12(18-3)8-14(15)17/h4-8,16-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXZLMLLYMPYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955330 | |

| Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33716-82-4 | |

| Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33716-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033716824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121.5 - 122.5 °C | |

| Record name | Cyperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyperin interact with its target, ENR?

A2: Cyperin mimics the binding of triclosan in the binding pocket of ENR []. Molecular modeling suggests that cyperin binds within the ENR active site, stabilized by π-π stacking interactions between one of its phenyl rings and the nicotinamide ring of NAD+ []. Additionally, a hydrogen bond forms between a phenolic hydroxy group of cyperin and the side chain of a tyrosine residue in the ENR binding pocket [].

Q2: What is the molecular structure of cyperin?

A3: Cyperin is a diphenyl ether natural product. Its structure consists of two phenyl rings connected by an ether linkage, with specific substituents on each ring. The exact molecular formula, weight, and detailed spectroscopic data can be found in the chemical literature. [, , ]

Q3: Have any studies investigated the structure-activity relationship (SAR) of cyperin?

A4: While dedicated SAR studies on cyperin itself might be limited, research using comparative molecular field analysis (CoMFA) on a set of 31 phenyl ether analogues, including cyperin, has provided insights into the structural features important for Protox inhibition []. The study suggests that aligning the diphenyl ether analogues along the trifluoromethyl phenyl ring, instead of the nitrophenyl ring or centroids, yields a more predictive model for inhibitory activity []. This model also indicated that cyperin's binding to Protox is stereospecific [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[[1-[(4-Methoxyphenyl)methyl]-5-tetrazolyl]-(3-pyridinyl)methyl]-1-piperazinyl]phenol](/img/structure/B1199114.png)

![2-[[5-(1-benzotriazolylmethyl)-1,3,4-oxadiazol-2-yl]thio]-N-[(4-fluorophenyl)methyl]-N-phenylacetamide](/img/structure/B1199115.png)

![methyl (1S,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1199120.png)

![7-Methyl-14-morpholin-4-yl-11-thia-3,8,13-triazapentacyclo[10.8.0.02,10.03,7.015,20]icosa-1(12),2(10),13,15(20)-tetraene-4,9-dione](/img/structure/B1199121.png)

![Methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1199123.png)

![10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1199128.png)